(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid
Description
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is a non-standard, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) during peptide chain assembly . The compound’s distinguishing feature is the cyclobutyl substituent at the fourth carbon of the butanoic acid backbone. This cyclobutyl group introduces steric constraints and hydrophobicity, which can influence peptide conformation, stability, and intermolecular interactions .
Properties
IUPAC Name |
(2S)-4-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-12-15-6-5-7-15)24-23(27)28-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTKMSXJXOUESS-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid typically involves the protection of the amino group using the Fmoc group. This process can be carried out in aqueous media under mild and catalyst-free conditions, ensuring chemoselectivity in the presence of ambident nucleophiles . The Fmoc protection is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids, including (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid, is often carried out using solid-phase peptide synthesis (SPPS). This method allows for the step-by-step assembly of peptides on a solid support, ensuring high yields and purity . The Fmoc group is removed using a base such as piperidine, allowing for the sequential addition of amino acids.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Fmoc Protection: 9-fluorenylmethyloxycarbonyl chloride, sodium carbonate.
Deprotection: Piperidine.
Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt.
Major Products
The major products formed from these reactions include Fmoc-protected peptides, deprotected amino acids, and coupled peptides.
Scientific Research Applications
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Delivery: Fmoc-modified peptides can be used in drug delivery systems due to their ability to self-assemble and form stable structures.
Biomaterials: The compound can be used to create bio-inspired materials with applications in cell cultivation and tissue engineering.
Catalysis: Fmoc-modified amino acids can serve as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The cyclobutyl group may influence the conformation and stability of the resulting peptides, potentially affecting their biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid and analogous Fmoc-protected amino acids:
Key Insights:
Structural Impact on Peptide Design: Cyclobutyl vs. Cyclopropyl: The cyclobutyl group provides a balance between rigidity and synthetic accessibility compared to the highly strained cyclopropane ring. This makes it preferable for stabilizing β-turns without excessive coupling challenges . Halogenated Derivatives: Bromine in (S)-Fmoc-2-amino-4-bromobutanoic acid enables post-synthetic modifications (e.g., cross-coupling reactions), a feature absent in the cyclobutyl analog .
Synthetic Considerations: Bulky substituents (e.g., cyclopentyl) slow coupling due to steric hindrance, often requiring extended reaction times or excess reagents . In contrast, linear analogs like L-2-(Fmoc-amino)butyric acid couple efficiently under standard SPPS conditions . Fluorinated or aromatic side chains (e.g., 2-fluorophenyl) may necessitate manual coupling steps to ensure complete incorporation .
Functional Applications: Hydrophobic Interactions: Cyclobutyl and cyclopentyl derivatives enhance peptide stability in lipid-rich environments (e.g., membrane proteins) . Conformational Restraint: Cyclobutyl groups are used to lock peptides into bioactive conformations, improving target binding and metabolic stability .
Biological Activity
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is a chiral amino acid derivative that plays a significant role in peptide synthesis and exhibits notable biological activities through its structural properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid features a cyclobutyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which are crucial for its function in peptide synthesis. The unique steric properties of the cyclobutyl moiety can influence the conformation of peptides, potentially enhancing their biological interactions.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 393.45 g/mol |
| Chiral Center | Yes (at the 2-position) |
| Functional Groups | Amino group, carboxylic acid, Fmoc protecting group |
Biological Activity
The biological activity of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is primarily linked to its incorporation into peptides. Peptides synthesized with this compound can exhibit a range of biological activities depending on their specific sequences and structures. The cyclobutyl group may enhance interactions with various biological targets, leading to increased efficacy in therapeutic applications.
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For instance, compounds derived from this amino acid have been investigated for their potential as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. The introduction of substrate-like features in peptide structures enhances their interaction with the enzyme's active site, thereby increasing potency and selectivity.
Synthesis Methods
Several methods exist for synthesizing (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid, often requiring optimization to achieve high yields and purity. Common approaches include:
- Solid-Phase Peptide Synthesis (SPPS) : Utilizes Fmoc chemistry for the sequential addition of amino acids to form peptides.
- Solution-Phase Synthesis : Involves traditional organic synthesis techniques that may include protecting group strategies to manage reactive functional groups.
Case Studies and Research Findings
- Inhibition Studies : Recent studies have shown that Fmoc-amino acid-based compounds can effectively inhibit BChE with IC50 values ranging from 0.06 to 10 µM. These findings suggest that incorporating specific structural features can enhance the inhibitory activity against cholinesterases, which are critical in managing conditions like Alzheimer's disease .
- Peptide Interaction Studies : Research has demonstrated that peptides containing (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid exhibit enhanced binding affinities to target proteins compared to those without this amino acid. This increased interaction is attributed to the steric effects introduced by the cyclobutyl group.
- Therapeutic Applications : The versatility of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid in synthesizing bioactive peptides opens avenues for drug development targeting various diseases, including neurodegenerative disorders and cancer .
Comparative Analysis with Similar Compounds
To illustrate the impact of structural variations on biological activity, a comparison with similar compounds is provided:
| Compound Name | Structural Feature | Unique Biological Activity |
|---|---|---|
| (S)-2-(Fmoc-amino)-3-methylbutanoic acid | Methyl group instead of cyclobutyl | Different steric effects on folding |
| (S)-2-(Fmoc-amino)-4-tert-butylbutanoic acid | Tert-butyl group | Increased hydrophobicity |
| (S)-2-(Fmoc-amino)-3-cyclopropylbutanoic acid | Cyclopropyl moiety | Altered conformational dynamics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
